Sodium bicarbonate

Catalog No.
S543513
CAS No.
144-55-8
M.F
NaHCO3
CHNaO3
M. Wt
84.007 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium bicarbonate

CAS Number

144-55-8

Product Name

Sodium bicarbonate

IUPAC Name

sodium;hydrogen carbonate

Molecular Formula

NaHCO3
CHNaO3

Molecular Weight

84.007 g/mol

InChI

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1

InChI Key

UIIMBOGNXHQVGW-UHFFFAOYSA-M

SMILES

C(=O)(O)[O-].[Na+]

Solubility

1 in 10 % at 77 °F (NTP, 1992)
Soluble in water. Insoluble in ethanol
In water, 10.3 g/100 g water at 25 °C
Soluble in 10 parts water at 25 °C; 12 parts water at about 18 °C
Solubility in water = 6.4, 7.6, 8.7, 10.0, 11.3, 12.7, 14.2, 16.5, and 19.1 g/100g solution at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively; Solubility in water = 6.9, 8.2, 9.6, 11.1, 12.7, 14.5, 16.5, 19.7, and 23.6 g/100g H2O at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively. Solubility is lower in the presence of sodium carbonate
Insoluble in ethanol
Solubility in water, g/100ml at 20 °C: 8.7

Synonyms

Baking Soda, Bicarbonate, Sodium, Carbonic Acid Monosodium Salt, Hydrogen Carbonate, Sodium, Soda, Baking, Sodium Bicarbonate, Sodium Hydrogen Carbonate

Canonical SMILES

C(=O)(O)[O-].[Na+]

Isomeric SMILES

C(=O)(O)[O-].[Na+]

Description

The exact mass of the compound Sodium bicarbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 in 10 % at 77° f (ntp, 1992)100000 mg/l (at 25 °c)soluble in water. insoluble in ethanolin water, 10.3 g/100 g water at 25 °csoluble in 10 parts water at 25 °c; 12 parts water at about 18 °csolubility in water = 6.4, 7.6, 8.7, 10.0, 11.3, 12.7, 14.2, 16.5, and 19.1 g/100g solution at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °c, respectively; solubility in water = 6.9, 8.2, 9.6, 11.1, 12.7, 14.5, 16.5, 19.7, and 23.6 g/100g h2o at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °c, respectively. solubility is lower in the presence of sodium carbonateinsoluble in ethanolsolubility in water, g/100ml at 20 °c: 8.7. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Bicarbonates. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Buffering Agent

One of the most widely used applications of sodium bicarbonate is as a buffering agent. It helps maintain a stable pH (acidity level) in solutions. This is crucial in various biological and chemical experiments where even slight changes in pH can significantly impact results. For instance, researchers use sodium bicarbonate solutions to maintain physiological pH during cell culture experiments.

Exercise Performance Enhancement

Athletes often use sodium bicarbonate as a supplement to improve performance during high-intensity exercise. The theory behind this is that sodium bicarbonate acts as a buffer against lactic acid buildup in muscles, which can contribute to fatigue. Studies have shown mixed results, with some suggesting effectiveness for short-term, high-intensity activities, while others report no significant improvement [].

Sodium bicarbonate, commonly known as baking soda, is a white crystalline compound with the chemical formula sodium hydrogen carbonate (NaHCO₃). It is an amphoteric substance, meaning it can react with both acids and bases. Sodium bicarbonate is slightly alkaline and has a mildly salty taste. It occurs naturally as the mineral nahcolite and is found in various mineral springs. Historically, it was used by ancient civilizations, including the Egyptians, who utilized natron, a naturally occurring mixture that includes sodium bicarbonate, for various purposes such as soap making and food preservation .

In Biological Systems:

Sodium bicarbonate plays a role in maintaining acid-base balance in the body. It can act as a buffer in the blood, helping to regulate blood pH [].

In the digestive system, sodium bicarbonate is produced by the pancreas to neutralize stomach acid and prevent heartburn.

  • High Doses: Excessive intake of sodium bicarbonate can lead to electrolyte imbalances and metabolic alkalosis, a condition characterized by high blood pH.
  • Respiratory Irritation: Inhalation of sodium bicarbonate dust can irritate the respiratory tract.
  • Interaction with Medications: Sodium bicarbonate can interact with some medications, such as diuretics. It is important to consult with a healthcare professional before using sodium bicarbonate if you are taking any medications.

Data:

  • The oral median lethal dose (LD50) of sodium bicarbonate in rats is 4,220 mg/kg.

  • Neutralization Reactions: Sodium bicarbonate reacts with acids to produce carbon dioxide gas, water, and a salt. For example:
    • With hydrochloric acid:
      NaHCO3+HClNaCl+H2O+CO2\text{NaHCO}_3+\text{HCl}\rightarrow \text{NaCl}+\text{H}_2\text{O}+\text{CO}_2
    • With acetic acid (vinegar):
      NaHCO3+CH3COOHCH3COONa+H2O+CO2\text{NaHCO}_3+\text{CH}_3\text{COOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}+\text{CO}_2
  • Thermal Decomposition: When heated above 80 °C (176 °F), sodium bicarbonate decomposes into sodium carbonate, water, and carbon dioxide:
    2NaHCO3Na2CO3+H2O+CO22\text{NaHCO}_3\rightarrow \text{Na}_2\text{CO}_3+\text{H}_2\text{O}+\text{CO}_2

This reaction is crucial in baking, where the released carbon dioxide helps dough rise .

Sodium bicarbonate plays a significant role in biological systems. It acts as a buffer in blood plasma, helping to maintain pH levels within the physiological range (7.35 to 7.45). This buffering action is vital for metabolic processes and enzyme function. Additionally, it can neutralize excess stomach acid, providing relief from heartburn and indigestion. In medical settings, sodium bicarbonate is sometimes used to treat metabolic acidosis or to alkalinize urine .

Sodium bicarbonate can be synthesized through several methods:

  • Solvay Process: This industrial method involves reacting sodium chloride (brine), ammonia, carbon dioxide, and water to produce sodium bicarbonate:
    CO2+H2O+NH3+NaClNaHCO3+NH4Cl\text{CO}_2+\text{H}_2\text{O}+\text{NH}_3+\text{NaCl}\rightarrow \text{NaHCO}_3+\text{NH}_4\text{Cl}
  • Laboratory Preparation: In laboratory settings, sodium bicarbonate can be produced by saturating a solution of sodium carbonate with carbon dioxide:
    Na2CO3+CO2+H2O2NaHCO3\text{Na}_2\text{CO}_3+\text{CO}_2+\text{H}_2\text{O}\rightarrow 2\text{NaHCO}_3

These methods highlight the versatility and accessibility of sodium bicarbonate production .

Sodium bicarbonate has a wide range of applications across various fields:

  • Culinary Uses: Primarily used as a leavening agent in baking.
  • Medical Uses: Employed in treating acidosis and as an antacid.
  • Cleaning Agent: Utilized for its mild abrasive properties and ability to neutralize odors.
  • Fire Extinguisher: Acts as a fire suppressant by releasing carbon dioxide when heated.
  • pH Regulation: Used in swimming pools and aquariums to maintain appropriate pH levels .

Research has explored the interactions of sodium bicarbonate with various compounds:

  • With Acids: Sodium bicarbonate's ability to neutralize acids makes it valuable in culinary applications and medical treatments.
  • With Bases: While less common, it can react with strong bases to form carbonates.
  • In Biological Systems: Its role as a buffer has been extensively studied in physiological contexts .

Sodium bicarbonate shares similarities with other compounds but possesses unique characteristics:

CompoundChemical FormulaUnique Features
Sodium carbonateNa₂CO₃Stronger alkaline properties; used in glass production
Potassium bicarbonateKHCO₃Similar buffering capacity; used in some baking recipes
Ammonium bicarbonateNH₄HCO₃Used primarily in baking; decomposes at lower temperatures
Calcium carbonateCaCO₃Found naturally; used in antacids but less soluble than sodium bicarbonate

Sodium bicarbonate's versatility in both culinary and medical applications sets it apart from these similar compounds, making it an essential item in households and laboratories alike .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Sodium bicarbonate appears as odorless white crystalline powder or lumps. Slightly alkaline (bitter) taste. pH (of freshly prepared 0.1 molar aqueous solution): 8.3 at 77 °F. pH (of saturated solution): 8-9. Non-toxic.
Dry Powder; Liquid, Other Solid; Dry Powder, Liquid; NKRA; Pellets or Large Crystals; Liquid; Other Solid
Colourless or white crystalline masses or crystalline powder
Odorless, white crystals; [CAMEO]
WHITE SOLID IN VARIOUS FORMS.

Color/Form

White, monoclinic prisms
White crystalline powder or granules
White powder or crystalline lumps

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

83.98233817 g/mol

Monoisotopic Mass

83.98233817 g/mol

Heavy Atom Count

5

Taste

Cooling, slightly alkaline taste
Saline and slightly alkaline taste

Density

2.159 (NTP, 1992) - Denser than water; will sink
2.20 g/cu cm
2.1 g/cm³

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, sodium oxides.
When heated to decomposition it emits acrid smoke, fumes, and carbon dioxide.
Sodium bicarbonate starts decomposing when heated over 50 °C, releasing CO2, H2O and Na2CO3, with total decomposition at 270 °C.
50 °C

Appearance

Solid powder

Melting Point

Decomposes at 228 °F (NTP, 1992)
Decomposes around 50 °C
228 °F (decomposes)
Approximately 50 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8MDF5V39QO

Related CAS

7542-12-3 (unspecified hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 6726 of 6764 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Sodium bicarbonate, also called sodium hydrogen carbonate, is a white crystalline powder or granules. It is odorless and has a cooling, slightly salty taste. It is moderately soluble in water. USE: Sodium bicarbonate is an important commercial chemical. It is used to make many chemicals, as an ingredient in baking powder, effervescent salts and beverages, in fire extinguishers, cleaning compounds, and in human and veterinary pharmaceuticals. EXPOSURE: Workers that use sodium bicarbonate may breathe in mists or have direct skin contact. The general population may be exposed by skin contact and consumption of foods or medicines containing sodium bicarbonate (e.g., club soda or alka seltzer). If sodium bicarbonate is released to the environment, it will absorb moisture from the surroundings and form lumps. In dry air, sodium bicarbonate is does not break down. In water, it will break down into carbon dioxide and sodium carbonate. RISK: Sodium bicarbonate is a Generally Regarded As Safe (GRAS) chemical at levels found in consumer products, and has a low risk of toxicity in humans. It is a slight skin and eye irritant. The main side effect associated with medicinal use is weight gain due to sodium (salt) content. Increased thirst, stomach cramps and gas may also occur with medicinal use. More serious side effects may occur with extremely high oral doses or in individuals with impaired kidney function, including severe headache, nausea, vomiting, loss of appetite, weakness, slow breathing, swelling of lower legs, blood in urine, and altered electrolytes in the blood. No cancer, birth defects or reproductive effects were observed in laboratory animals exposed by ingestion. The potential for sodium bicarbonate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Sodium bicarbonate is used for the treatment of metabolic acidosis which may occur in severe renal disease, uncontrolled diabetes, circulatory insufficiency due to shock or severe dehydration, extracorporeal circulation of blood, cardiac arrest and severe primary lactic acidosis. Also is indicated in severe diarrhea which is often accompanied by a significant loss of bicarbonate. Further indicated in the treatment of certain drug intoxications, including barbiturates (where dissociation of the barbiturateprotein complex is desired), in poisoning by salicylates or methyl alcohol and in hemolytic reactions requiring alkalinization of the urine to diminish nephrotoxicity of blood pigments.

Therapeutic Uses

Sodium bicarbonate is used in the treatment of metabolic acidosis associated with many conditions including severe renal disease (e.g., renal tubular acidosis), uncontrolled diabetes (ketoacidosis), extracorporeal circulation of the blood, cardiac arrest, circulatory insufficiency caused by shock or severe dehydration, ureterosigmoidostomy, lactic acidosis, alcoholic ketoacidosis, use of carbonic anhydrase inhibitors, and ammonium chloride administration. In metabolic acidosis, the principal disturbance is a loss of proton acceptors (e.g., loss of bicarbonate during severe diarrhea) or accumulation of an acid load (e.g., ketoacidosis, lactic acidosis, renal tubular acidosis).
The specific role of sodium bicarbonate therapy in the treatment of diabetic ketoacidosis has not been established. Because correction of the underlying metabolic disorder generally results in correction of acid-base abnormalities and because of the potential risks of sodium bicarbonate therapy in the treatment of this disorder, administration of sodium bicarbonate is generally reserved for the treatment of severe acidosis (e.g., arterial pH less than 7-7.15 or serum bicarbonate concentration of 8 mEq/L or less). Rapid correction of acidosis with sodium bicarbonate in patients with diabetic ketoacidosis may cause hypokalemia, paradoxical acidosis in cerebrospinal fluid (CSF) since carbon dioxide diffuses more rapidly into CSF than does bicarbonate, and lactic acidosis since increased pH increases hemoglobin-oxygen affinity which, when combined with erythrocyte 2,3-diphosphoglycerate (2,3-DPG) deficiency in these patients, results in peripheral tissue hypoxia. However, the benefits and risks of sodium bicarbonate therapy in ketoacidosis have not been fully determined, and additional controlled studies of the safety and efficacy of the drug are necessary. Generally, when sodium bicarbonate is used in the treatment of diabetic ketoacidosis, the acidosis should only be partially corrected (e.g., to an arterial pH of about 7.2) to avoid rebound metabolic alkalosis as ketones are metabolized.
Oral sodium bicarbonate is indicated to reduce uric acid crystallization as an adjuvant to uricosuric medication in gout. /Included in US product labeling/
Parenteral sodium bicarbonate is indicated in the treatment of certain drug intoxications, including barbiturates, and in poisoning by salicylates or methyl alcohol. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for Sodium bicarbonate (29 total), please visit the HSDB record page.

Pharmacology

Intravenous sodium bicarbonate therapy increases plasma bicarbonate, buffers excess hydrogen ion concentration, raises blood pH and reverses the clinical manifestations of acidosis.
Sodium Bicarbonate is the monosodium salt of carbonic acid with alkalinizing and electrolyte replacement properties. Upon dissociation, sodium bicarbonate forms sodium and bicarbonate ions. Ion formation increases plasma bicarbonate and buffers excess hydrogen ion concentration, resulting in raised blood pH.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CB - Salt solutions
B05CB04 - Sodium bicarbonate
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA02 - Sodium bicarbonate

Mechanism of Action

Sodium bicarbonate is a systemic alkalizer, which increases plasma bicarbonate, buffers excess hydrogen ion concentration, and raises blood pH, thereby reversing the clinical manifestations of acidosis. It is also a urinary alkalizer, increasing the excretion of free bicarbonate ions in the urine, thus effectively raising the urinary pH. By maintaining an alkaline urine, the actual dissolution of uric acid stones may be accomplished. Sodium bicarbonate acts as an antacid and reacts chemically to neutralize or buffer existing quantities of stomach acid but has no direct effect on its output. This action results in increased pH value of stomach contents, thus providing relief of hyperacidity symptoms. [PharmGKB]

Impurities

Free-flowing food grade contains 0.6% tricalcium phosphate.
For the food grade: Na2CO3, 0.2%; NaCl, 0.004%; H2O, 0.05%; insolubles, 0.003%

Other CAS

144-55-8
7542-12-3

Absorption Distribution and Excretion

Elimination: Renal; carbon dioxide formed is eliminated via lungs.
Excess sodium bicarbonate is emptied rapidly into small intestine where it is absorbed.
It is eliminated principally in the urine and effectively alkalizes it. ... /It/ is completely absorbed orally and usually is excreted within 3-4 hr.
Oral: Onset of action: Rapid; Duration: 8-10 minutes. I.V: Onset of action: 15 minutes; duration: 1-2 hours.
For more Absorption, Distribution and Excretion (Complete) data for Sodium bicarbonate (8 total), please visit the HSDB record page.

Metabolism Metabolites

Excessive use can cause systemic alkalosis /in animals/, but body usually splits bicarbonate radical into water and carbon dioxide ...
Sodium bicarbonate rapidly reacts with hydrochloric acid to form sodium chloride, carbon dioxide, and water; excess bicarbonate that does not neutralize gastric acid rapidly empties into the small intestine and is absorbed.

Wikipedia

Sodium bicarbonate
Sodium hydrogen carbonate
Lidocaine

Drug Warnings

Sodium bicarbonate is generally contraindicated in patients with metabolic or respiratory alkalosis, in patients with hypocalcemia in whom alkalosis may induce tetany, in patients with excessive chloride loss from vomiting or continuous GI suctioning, and in patients at risk of developing diuretic-induced hypochloremic alkalosis. Sodium bicarbonate should not be used orally as an antidote in the treatment of acute ingestion of strong mineral acids, since carbon dioxide gas forms during neutralization and may cause gastric distention and possible rupture.
Sodium bicarbonate should be used with extreme caution in patients with congestive heart failure or other edematous or sodium-retaining conditions; in patients with renal insufficiency, especially those with severe insufficiency such as oliguria or anuria; and in patients receiving corticosteroids or corticotropin, since each gram of sodium bicarbonate contains about 12 mEq of sodium. IV administration of sodium bicarbonate may cause fluid and/or solute overload resulting in dilution of serum electrolytes, overhydration, congestive conditions, or pulmonary edema. The risk of dilutional conditions is inversely proportional to the electrolyte concentration administered, and the risk of solute overload and resultant congestive conditions with peripheral and/or pulmonary edema is directly proportional to the electrolyte concentration administered.
Gastric distention and flatulence may occur when sodium bicarbonate is administered orally. Inadvertent extravasation of hypertonic solutions of sodium bicarbonate has reportedly caused chemical cellulitis because of their alkalinity, subsequently resulting in tissue necrosis, ulceration, and/or sloughing at the site of injection.
Predisposing factors /contributing to milk-alkali syndrome/ are preexisting hypertension, sarcoidosis, dehydration and electrolyte imbalance due to vomiting or aspiration of gastric contents with inadequate iv fluid replacement, and renal dysfunction caused by primary renal disease.
For more Drug Warnings (Complete) data for Sodium bicarbonate (14 total), please visit the HSDB record page.

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> ACIDITY_REGULATOR; LEAVENING_AGENT; RAISING_AGENT; -> JECFA Functional Classes
Cosmetics -> Buffering; Deodorant; Abrasive; Oral care

Methods of Manufacturing

Principally by treating a saturated solution of soda ash with carbon dioxide to precipitate the less soluble bicarbonate; also by purifying the crude product from the Solvay process.
Prepared from sodium carbonate, water and carbon dioxide
... Reaction of sesquicarbonate with carbon dioxide recovered from a sodium phosphate plant.

General Manufacturing Information

Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Industrial Gas Manufacturing
Plastics Material and Resin Manufacturing
Paper Manufacturing
Wholesale and Retail Trade
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Utilities
Plastics Product Manufacturing
Other (requires additional information)
Services
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Petrochemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Mining (except Oil and Gas) and support activities
Carbonic acid sodium salt (1:1): ACTIVE
First registered as a fungicide in USA in 1994.

Analytic Laboratory Methods

Sodium bicarbonate standard solution... /is determined by the manometric method/.
AOAC Method No. 973.54 Sodium in Water. Flame atomic absorption spectrometry (FLAA) Detection Limit = Range, 1.0 mg/L /Sodium/
ASTM Method No. D4185 Standard Practice for Measurement of Metals in Workplace Atmosphere by Atomic Absorption. Flame atomic absorption spectrometry (FLAA) Detection Limit = 0.0002 ug/mL. /Sodium/
OSW Method No. 6010A Inductively Coupled-Plasma (ICP) Atomic Emission Spectroscopy. ICP Detection Limit = EIDL, 29 ug/L /Sodium/
For more Analytic Laboratory Methods (Complete) data for Sodium bicarbonate (13 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Sodium bicarbonate tablets and effervescent tablets should be stored in tightly closed containers at a temperature less than 40 °C, preferably between 15-30 °C. Sodium bicarbonate injection should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
/Stored/ separated from acids.

Interactions

Concurrent use /of citrates/ with sodium bicarbonate may promote the development of calcium stones in patients with uric acid stones, due to sodium ion opposition to the hypocalciuric effect of the alkaline load; may also cause hypernatremia.
Chronic administration of bicarbonate with milk or calcium may cause the milk-alkali syndrome which is characterized by hypercalcemia, renal insufficiency, metabolic alkalosis, nausea, vomiting, headache, mental confusion, and anorexia. During the acute phase of the milk-alkali syndrome, the condition is reversible when the calcium and alkali are withdrawn. However, in patients with chronic milk-alkali syndrome, reduced renal function may persist even after calcium and alkali are discontinued. Patients with a salt-losing nephropathy have an increased risk of developing the milk-alkali syndrome.
Concurrent use /of anticholinergics or other medications with anticholinergic action/ with sodium bicarbonate may decrease absorption, reducing the effectiveness of the anticholinergic; doses of these medications should be spaced 1 hour apart from doses of sodium bicarbonate; also, urinary excretion may be delayed by alkalinization of the urine, thus potentiating the side effects of the anticholinergic
Antacids may alkalinize the urine and counteract the effect of urinary acidifiers /such as ammonium chloride, ascorbic acid and potassium or sodium phosphates/; frequent use of antacids, especially in high doses, is best avoided by patients receiving therapy to acidify the urine.
For more Interactions (Complete) data for Sodium bicarbonate (17 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Stable in dry air, but slowly decomposes in moist ai

Dates

Modify: 2023-08-15
1: Gentzsch M, Mall MA. Ion Channel Modulators in Cystic Fibrosis. Chest. 2018 May 8. pii: S0012-3692(18)30664-0. doi: 10.1016/j.chest.2018.04.036. [Epub ahead of print] Review. PubMed PMID: 29750923.
2: Wang D, Wang Y. Fenofibrate monotherapy-induced rhabdomyolysis in a patient with hypothyroidism: A rare case report and literature review. Medicine (Baltimore). 2018 Apr;97(14):e0318. doi: 10.1097/MD.0000000000010318. Review. PubMed PMID: 29620657; PubMed Central PMCID: PMC5902300.
3: Zacchia M, Capolongo G, Rinaldi L, Capasso G. The importance of the thick ascending limb of Henle's loop in renal physiology and pathophysiology. Int J Nephrol Renovasc Dis. 2018 Feb 15;11:81-92. doi: 10.2147/IJNRD.S154000. eCollection 2018. Review. PubMed PMID: 29497325; PubMed Central PMCID: PMC5818843.
4: Sharma S, Aggarwal S. Hyperchloremic Acidosis. 2018 Feb 13. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK482340/ PubMed PMID: 29493965.
5: Ma WQ, Zhao Y, Wang Y, Han XQ, Zhu Y, Liu NF. Comparative efficacy of pharmacological interventions for contrast-induced nephropathy prevention after coronary angiography: a network meta-analysis from randomized trials. Int Urol Nephrol. 2018 Feb 5. doi: 10.1007/s11255-018-1814-0. [Epub ahead of print] Review. PubMed PMID: 29404930.
6: Aulestia-Viera PV, Braga MM, Borsatti MA. The effect of adjusting the pH of local anaesthetics in dentistry: a systematic review and meta-analysis. Int Endod J. 2018 Jan 29. doi: 10.1111/iej.12899. [Epub ahead of print] Review. PubMed PMID: 29377171.
7: Abuelo JG. Treatment of Severe Hyperkalemia: Confronting 4 Fallacies. Kidney Int Rep. 2017 Oct 7;3(1):47-55. doi: 10.1016/j.ekir.2017.10.001. eCollection 2018 Jan. Review. PubMed PMID: 29340313; PubMed Central PMCID: PMC5762976.
8: Hundt M, John S. Physiology, Bile Secretion. 2018 Feb 16. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK470209/ PubMed PMID: 29262229.
9: Vujasinovic M, Valente R, Thorell A, Rutkowski W, Haas SL, Arnelo U, Martin L, Löhr JM. Pancreatic Exocrine Insufficiency after Bariatric Surgery. Nutrients. 2017 Nov 13;9(11). pii: E1241. doi: 10.3390/nu9111241. Review. PubMed PMID: 29137169; PubMed Central PMCID: PMC5707713.
10: Thorburn DR, Rahman J, Rahman S. Mitochondrial DNA-Associated Leigh Syndrome and NARP. 2003 Oct 30 [updated 2017 Sep 28]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK1173/ PubMed PMID: 20301352.
11: Mirrakhimov AE, Ayach T, Barbaryan A, Talari G, Chadha R, Gray A. The Role of Sodium Bicarbonate in the Management of Some Toxic Ingestions. Int J Nephrol. 2017;2017:7831358. doi: 10.1155/2017/7831358. Epub 2017 Aug 8. Review. PubMed PMID: 28932601; PubMed Central PMCID: PMC5591930.
12: Edwards A, Crambert G. Versatility of NaCl transport mechanisms in the cortical collecting duct. Am J Physiol Renal Physiol. 2017 Dec 1;313(6):F1254-F1263. doi: 10.1152/ajprenal.00369.2017. Epub 2017 Sep 6. Review. PubMed PMID: 28877883.
13: Zhang W, Zhang Z, Zhang Y, Naren AP. CFTR-NHERF2-LPA₂ Complex in the Airway and Gut Epithelia. Int J Mol Sci. 2017 Sep 4;18(9). pii: E1896. doi: 10.3390/ijms18091896. Review. PubMed PMID: 28869532; PubMed Central PMCID: PMC5618545.
14: Collins A, Sahni R. Uses and misuses of sodium bicarbonate in the neonatal intensive care unit. Semin Fetal Neonatal Med. 2017 Oct;22(5):336-341. doi: 10.1016/j.siny.2017.07.010. Epub 2017 Aug 8. Review. PubMed PMID: 28801177.
15: Londino JD, Lazrak A, Collawn JF, Bebok Z, Harrod KS, Matalon S. Influenza virus infection alters ion channel function of airway and alveolar cells: mechanisms and physiological sequelae. Am J Physiol Lung Cell Mol Physiol. 2017 Nov 1;313(5):L845-L858. doi: 10.1152/ajplung.00244.2017. Epub 2017 Aug 3. Review. PubMed PMID: 28775098; PubMed Central PMCID: PMC5792181.
16: Grimm PR, Welling PA. α-Ketoglutarate drives electroneutral NaCl reabsorption in intercalated cells by activating a G-protein coupled receptor, Oxgr1. Curr Opin Nephrol Hypertens. 2017 Sep;26(5):426-433. doi: 10.1097/MNH.0000000000000353. Review. PubMed PMID: 28771454.
17: Icard BL, Rubio E. The role of mucoactive agents in the mechanically ventilated patient: a review of the literature. Expert Rev Respir Med. 2017 Oct;11(10):807-814. doi: 10.1080/17476348.2017.1359090. Epub 2017 Jul 26. Review. PubMed PMID: 28737047.
18: Geng Y, Zhao Y, Zhang Z. Tubulointerstitial nephritis-induced hypophosphatemic osteomalacia in Sjögren's syndrome: a case report and review of the literature. Clin Rheumatol. 2018 Jan;37(1):257-263. doi: 10.1007/s10067-017-3762-y. Epub 2017 Jul 20. Review. Erratum in: Clin Rheumatol. 2018 Jan 29;:. PubMed PMID: 28725949.
19: Elliott A, Dubé PA, Cossette-Côté A, Patakfalvi L, Villeneuve E, Morris M, Gosselin S. Intraosseous administration of antidotes - a systematic review. Clin Toxicol (Phila). 2017 Dec;55(10):1025-1054. doi: 10.1080/15563650.2017.1337122. Epub 2017 Jun 23. Review. PubMed PMID: 28644688.
20: Mamoulakis C, Tsarouhas K, Fragkiadoulaki I, Heretis I, Wilks MF, Spandidos DA, Tsitsimpikou C, Tsatsakis A. Contrast-induced nephropathy: Basic concepts, pathophysiological implications and prevention strategies. Pharmacol Ther. 2017 Dec;180:99-112. doi: 10.1016/j.pharmthera.2017.06.009. Epub 2017 Jun 19. Review. PubMed PMID: 28642116.

Explore Compound Types